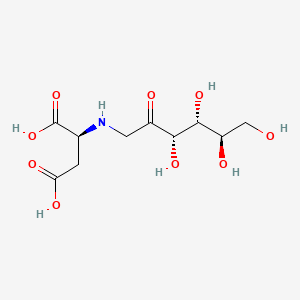

1-Deoxy-1-(L-aspartyl)-D-fructose

Overview

Description

1-Deoxy-1-(L-aspartyl)-D-fructose is a chemical compound with the molecular formula C10 H17 N O9 . It is available for purchase from various chemical suppliers .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 295.243 . More detailed physical and chemical properties couldn’t be found .Scientific Research Applications

Chemical Synthesis and Analysis

1-Deoxy-1-(L-aspartyl)-D-fructose has been synthesized and analyzed in various chemical studies, demonstrating its relevance in carbohydrate chemistry. For instance, studies on the hydrazinolysis of certain glucopyranosylamines have shown 1-deoxy-D-fructose hydrazone as a significant product, indicating potential applications in the synthesis and analysis of glycopeptides and glycoproteins (Tang & Williams, 1983). Additionally, the crystalline structure of 1-deoxy-L-fructopyranose monohydrate has been determined, providing valuable information for further research in carbohydrate structures (Izumori et al., 2007).

Bioproduction and Novel Sugar Synthesis

Research has also explored the bioproduction of 1-deoxy-L-fructose, showcasing the potential for creating novel sugars with unique properties. A study demonstrated the production of this rare monosaccharide through the hydrogenation of L-rhamnose followed by oxidation, highlighting the synergy of green chemistry and biotechnology (Gullapalli et al., 2007).

Maillard Reaction Studies

The Maillard reaction, a form of non-enzymatic browning, has been studied with this compound, particularly in relation to aspartame and glucose interactions. This research has implications for understanding the formation of Schiff bases and the reaction's activation energy, which could be relevant for food chemistry and the development of food products (Huang et al., 1987).

Potential in Antioxidant Properties

There is also interest in the antioxidant potential of compounds related to this compound. For example, the study of Nalpha-(1-deoxy-D-fructos-1-yl)-L-histidine from tomato powder as a potent copper chelator suggests that similar structures could have significant antioxidant capabilities, beneficial for both food preservation and health applications (Mossine & Mawhinney, 2007).

Mechanism of Action

Target of Action

It is identified as an amadori compound , which are intermediates in non-enzymatic browning reactions, also known as Maillard reactions . These reactions typically occur between reducing sugars and amino acids, and are known to influence the flavor, color, and nutritional value of foods .

Mode of Action

As an amadori compound, it is likely involved in the initial stages of the maillard reaction . This reaction begins with the condensation of a reducing sugar with an amino acid, followed by Amadori rearrangement, leading to the formation of various flavor, color, and aroma compounds in food .

Biochemical Pathways

Amadori compounds, including 1-deoxy-1-(l-aspartyl)-d-fructose, are known to be involved in the maillard reaction . This reaction can lead to the formation of advanced glycation end-products (AGEs), which have been implicated in various physiological processes and diseases, including aging, diabetes, and cardiovascular disease .

Result of Action

As an amadori compound, it is likely to contribute to the formation of ages through the maillard reaction . AGEs can modify proteins, lipids, and nucleic acids, potentially leading to altered cellular functions and contributing to various diseases .

Action Environment

The maillard reaction, in which amadori compounds like this compound are involved, is known to be influenced by various factors, including temperature, ph, and the presence of oxygen .

properties

IUPAC Name |

(2S)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO9/c12-3-6(14)9(18)8(17)5(13)2-11-4(10(19)20)1-7(15)16/h4,6,8-9,11-12,14,17-18H,1-3H2,(H,15,16)(H,19,20)/t4-,6+,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBXRCQSHPEJRH-WGDRPHDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314135 | |

| Record name | Fructose-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31105-02-9 | |

| Record name | Fructose-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31105-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031105029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fructose-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-DEOXY-D-FRUCTOSYL)-L-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLZ6O6W5N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxa-3-thiabicyclo[5.1.0]octane](/img/structure/B570018.png)

![(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane](/img/structure/B570023.png)